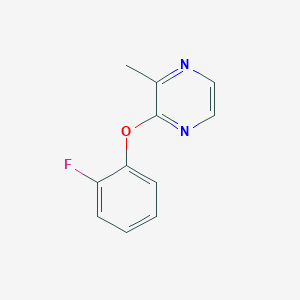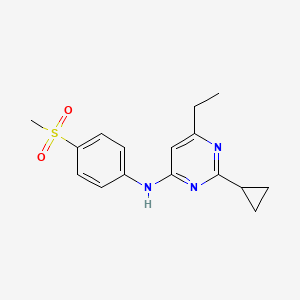
2-(2-fluorophenoxy)-3-methylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenoxy)-3-methylpyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles This compound is characterized by the presence of a fluorophenoxy group attached to the pyrazine ring, making it a fluorinated aromatic compound
作用機序
Target of Action
The primary target of 2-(2-fluorophenoxy)-3-methylpyrazine is Interleukin-8 (IL8) . It plays a crucial role in neutrophil activation and is released from several cell types in response to an inflammatory stimulus .
Mode of Action
The compound interacts with its targets by inhibiting the biosynthesis of acetyl-coenzyme A carboxylase (ACCase) . ACCase is a key enzyme in fatty acid biosynthesis . By inhibiting ACCase, the compound restricts the synthesis of fatty acids within the weed, leading to its death .
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway . The inhibition of ACCase disrupts this pathway, leading to a deficiency in necessary fatty acids . This disruption affects the downstream effects related to the growth and development of the weed .
Pharmacokinetics
Similar compounds like cyhalofop-butyl, an aryloxyphenoxypropionate herbicide, have been shown to have low aqueous solubility and are non-volatile .
Result of Action
The result of the compound’s action is the death of the targeted weeds . By inhibiting the ACCase enzyme, the compound prevents the synthesis of necessary fatty acids, leading to the death of the weed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s low aqueous solubility and non-volatile nature suggest that it may be more effective in dry environments . Additionally, it may be persistent in some water systems, indicating that it could have prolonged effects in aquatic environments .
生化学分析
Biochemical Properties
2-(2-fluorophenoxy)-3-methylpyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . For example, in cancer cell lines, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell growth and survival . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways . In vivo studies have also indicated potential long-term effects on tissue function and homeostasis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo phase II reactions, such as glucuronidation or sulfation, to enhance their excretion from the body . The compound’s metabolism can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For example, it can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its biochemical effects . The compound may also undergo post-translational modifications, such as phosphorylation or acetylation, which can direct it to specific organelles or compartments within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenoxy)-3-methylpyrazine typically involves the reaction of 2-fluorophenol with 3-methylpyrazine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of the aryl halide (2-fluorophenol) with the pyrazine derivative . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The choice of catalysts and solvents is optimized to minimize environmental impact and production costs.
化学反応の分析
Types of Reactions: 2-(2-Fluorophenoxy)-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazine derivatives.
科学的研究の応用
2-(2-Fluorophenoxy)-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
類似化合物との比較
2-Fluoro-3-methylpyrazine: Lacks the phenoxy group, resulting in different chemical and biological properties.
2-(4-Fluorophenoxy)-3-methylpyrazine: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and activity.
2-(2-Fluorophenoxy)pyridine: Contains a pyridine ring instead of a pyrazine ring, affecting its chemical behavior and applications.
Uniqueness: 2-(2-Fluorophenoxy)-3-methylpyrazine is unique due to the specific positioning of the fluorophenoxy group on the pyrazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(2-fluorophenoxy)-3-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8-11(14-7-6-13-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFMWSUQBFJARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6442143.png)
![5-[4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6442151.png)
![3-[2-(cyclopropylamino)pyrimidin-5-yl]-5-(trifluoromethyl)phenol](/img/structure/B6442161.png)
![4-{[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6442167.png)

![N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6442191.png)
![4-[2-(azetidin-1-yl)pyrimidin-5-yl]-1H-indole](/img/structure/B6442197.png)
![3-fluoro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6442199.png)
![4-({4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6442210.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442225.png)
![4-cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442227.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6442236.png)
![4-tert-butyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6442244.png)
![1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one](/img/structure/B6442249.png)
